molecular formula C20H23NO4 B1200057 17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one

17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one

Cat. No. B1200057
M. Wt: 341.4 g/mol
InChI Key: DQCKKXVULJGBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one is a member of phenanthrenes.

Scientific Research Applications

Environmental Impact Studies

The compound 17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, due to its structural complexity, might be of interest in environmental studies, similar to compounds like 17alpha-Ethinyl estradiol (EE2). EE2, a synthetic estrogen, has been studied for its effects on aquatic organisms, with research focusing on deriving a predicted no-effect concentration (PNEC) for surface water, indicating the concentration below which adverse effects in the aquatic environment are not expected (Caldwell et al., 2008).

Biomass Conversion and Polymer Research

Compounds derived from biomass, like 5-Hydroxymethylfurfural (HMF) and its derivatives, have been explored for their potential in creating sustainable polymers and materials. These compounds, produced from plant biomass, show promise in replacing non-renewable hydrocarbon sources and have numerous applications in producing polymers, fuels, and other chemicals (Chernyshev et al., 2017). The compound might have similar utility in these fields, given its complex molecular structure.

Anticorrosive Coatings Research

In the realm of material sciences, specifically in developing anticorrosive coatings for metals like carbon steel, research on various epoxy polymers and composites, such as pentaglycidyl ether pentabisphenol A of phosphorus (PGEPBAP), has been significant. These studies involve computational approaches like Density Functional Theory (DFT) to explore the molecular properties and potential applications of these polymers (Hsissou, 2021). The compound , due to its epoxy group, might be relevant in this context for developing new anticorrosive materials.

Green Chemistry and Sustainable Packaging

In the field of green chemistry, research into renewable polyesters for sustainable packaging is prominent. This involves exploring different classes of polyesters and their synthesis from a green chemistry perspective. These studies aim to reduce the environmental footprint of packaging materials and enhance their sustainability (Rabnawaz et al., 2017). The compound being discussed might have potential applications in this field, especially in developing new, sustainable packaging materials.

properties

Product Name

17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2

InChI Key

DQCKKXVULJGBQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 1 kg batch of naltrexone microspheres were prepared as follows. Polymer solution was formed by dissolving 75:25 DL PLGA (poly(lactide)-co-glycolide) in ethyl acetate (EtAc) to form a solution of 16.7% polymer and 83.3% EtAc. A naltrexone solution was formed by dissolving naltrexone base in benzyl alcohol (BA) to form a solution of 30% naltrexone base anhydrous and 70% BA. The polymer solution and the naltrexone solution were mixed together to form a drug/polymer solution that was the “organic” or “oil” phase of the emulsion.
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70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
Reactant of Route 2
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
Reactant of Route 3
Reactant of Route 3
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
Reactant of Route 4
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
Reactant of Route 5
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
Reactant of Route 6
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one

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